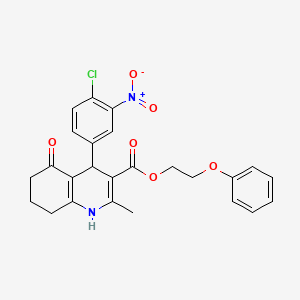![molecular formula C12H6ClF3N4O4 B5060475 N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine](/img/structure/B5060475.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyridinamine derivative with nitro groups at the 3 and 5 positions of the pyridine ring. The nitrogen of the amine group is bonded to a phenyl ring, which is substituted with a chloro group at the 4 position and a trifluoromethyl group at the 3 position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the nitro groups, and the attachment of the phenyl ring with its substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and phenyl rings, the electron-withdrawing nitro groups, and the polar amine group. The trifluoromethyl group would add a degree of steric hindrance and electron-withdrawing character .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the nitro groups and the amine group suggests that this compound could form hydrogen bonds. The trifluoromethyl group could increase the compound’s lipophilicity .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4O4/c13-9-2-1-6(3-8(9)12(14,15)16)18-11-10(20(23)24)4-7(5-17-11)19(21)22/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYHIKZDMWDTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060412.png)
![5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5060420.png)
![1-(3,4-dichlorophenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5060424.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B5060433.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5060438.png)
![2-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5060444.png)
![ethyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5060456.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5060463.png)

![5-((2-chlorophenyl){[4-(4-pyridinylmethyl)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060494.png)